molecular formula C12H15NO2 B2948384 2-(2-Methylmorpholin-4-yl)benzaldehyde CAS No. 1021237-96-6

2-(2-Methylmorpholin-4-yl)benzaldehyde

Cat. No.: B2948384
CAS No.: 1021237-96-6
M. Wt: 205.257
InChI Key: WGUIIOCMZOJYAU-UHFFFAOYSA-N
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Description

2-(2-Methylmorpholin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a morpholine ring, which is further substituted with a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylmorpholin-4-yl)benzaldehyde typically involves the reaction of 2-methylmorpholine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylmorpholin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Methylmorpholin-4-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylmorpholin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

    2-(2-Morpholin-4-yl)benzaldehyde: Lacks the methyl group on the morpholine ring.

    2-(2-Methylmorpholin-4-yl)acetaldehyde: Has an acetaldehyde group instead of a benzaldehyde group.

    2-(2-Methylmorpholin-4-yl)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness: 2-(2-Methylmorpholin-4-yl)benzaldehyde is unique due to the presence of both the morpholine ring and the benzaldehyde group, which confer distinct chemical reactivity and biological activity. The methyl substitution on the morpholine ring further enhances its properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2-methylmorpholin-4-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10-8-13(6-7-15-10)12-5-3-2-4-11(12)9-14/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUIIOCMZOJYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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